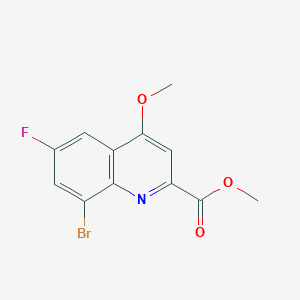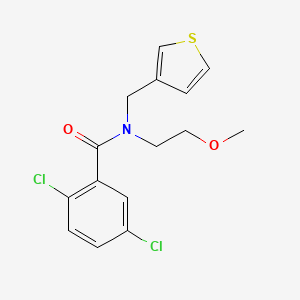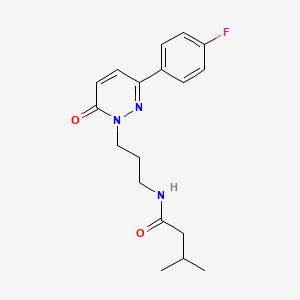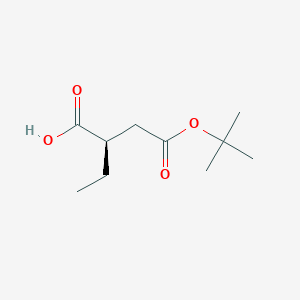![molecular formula C15H16FN3O B2428390 6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 2415624-52-9](/img/structure/B2428390.png)
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine, also known as CP-547,632, is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in cancer research. CP-547,632 has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine works by inhibiting the activity of DHFR, which is an essential enzyme in the folate metabolism pathway. DHFR plays a crucial role in the synthesis of DNA by converting dihydrofolate to tetrahydrofolate, which is required for the synthesis of thymidine, a building block of DNA. This compound binds to the active site of DHFR and prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting the DNA synthesis process and leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-tumor activity in preclinical studies. It has been shown to be effective against a wide range of cancer types, including breast cancer, ovarian cancer, and non-small cell lung cancer. This compound works by inhibiting the activity of DHFR, which is an essential enzyme in the folate metabolism pathway. By inhibiting DHFR, this compound disrupts the DNA synthesis process, leading to the death of cancer cells. This compound has also been found to be well-tolerated in animal studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types, making it a promising candidate for the development of new cancer therapies. Another advantage is that this compound is well-tolerated in animal studies, with no significant toxicity observed. However, one of the limitations of this compound is that it is a synthetic compound, which may limit its potential applications in clinical settings. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound.
Orientations Futures
There are several future directions for the research and development of 6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of new formulations and delivery methods to improve the bioavailability and efficacy of this compound. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound in clinical settings. Finally, the potential applications of this compound in combination with other anti-cancer agents should be explored to determine its synergistic effects.
Méthodes De Synthèse
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of this compound begins with the preparation of 2-methoxybenzylamine, which is then converted to 2-methoxybenzylcyanide. This intermediate is then subjected to a reaction with cyclopropylamine to obtain 6-cyclopropyl-2-methoxybenzylcyanide. The final step involves the fluorination of 6-cyclopropyl-2-methoxybenzylcyanide using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or tetramethylammonium fluoride (TMAF) to obtain this compound.
Applications De Recherche Scientifique
6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine has been extensively studied for its potential applications in cancer research. It has been found to exhibit potent anti-tumor activity in preclinical studies, particularly against breast cancer, ovarian cancer, and non-small cell lung cancer. This compound works by inhibiting the activity of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of DNA. By inhibiting DHFR, this compound disrupts the DNA synthesis process, leading to the death of cancer cells.
Propriétés
IUPAC Name |
6-cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c1-20-12-5-3-2-4-11(12)8-17-15-13(16)14(10-6-7-10)18-9-19-15/h2-5,9-10H,6-8H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEGPIYLKWNYNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=NC(=C2F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2428307.png)

![6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2428309.png)

![4-[(3-methylphenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2428312.png)
![3-(furan-2-yl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2428313.png)


![Methyl 3-[(2,5-dichlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2428317.png)




